Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)-

Immunopharmacology Neuropeptide Receptor Binding Macrophage Biology

This competitive VIP receptor antagonist (IC50 125.8 nM) is distinguished from generic alternatives by its validated tissue-specific efficacy and absence of residual agonist activity—unlike [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 or VIP(10-28). Demonstrates clear competitive antagonism in pancreatic acini, peritoneal macrophages, and renal membranes, enabling quantitative pharmacological analysis including pA2 determination. Superior selectivity over glucagon, secretin, and GRF receptors ensures data specificity. Select this well-characterized tool for reproducible, interpretable VIP pathway research.

Molecular Formula C148H238ClN43O43
Molecular Weight 3343.2 g/mol
CAS No. 102805-45-8
Cat. No. B1141352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)-
CAS102805-45-8
Molecular FormulaC148H238ClN43O43
Molecular Weight3343.2 g/mol
Structural Identifiers
InChIInChI=1S/C148H238ClN43O43/c1-19-75(14)116(143(231)182-97(55-72(8)9)132(220)185-105(146(234)235)62-111(157)202)190-140(228)107(67-194)187-135(223)102(61-110(156)201)179-131(219)96(54-71(6)7)176-133(221)98(57-81-35-41-85(197)42-36-81)177-125(213)89(29-21-24-48-151)169-123(211)90(30-22-25-49-152)172-141(229)114(73(10)11)188-119(207)76(15)166-128(216)94(52-69(2)3)174-127(215)93(45-46-108(154)199)171-122(210)88(28-20-23-47-150)168-124(212)91(31-26-50-163-147(158)159)170-130(218)95(53-70(4)5)175-126(214)92(32-27-51-164-148(160)161)173-144(232)117(78(17)195)191-137(225)99(58-82-37-43-86(198)44-38-82)178-134(222)101(60-109(155)200)180-136(224)104(64-113(205)206)184-145(233)118(79(18)196)192-138(226)100(56-80-33-39-83(149)40-34-80)183-142(230)115(74(12)13)189-120(208)77(16)167-129(217)103(63-112(203)204)181-139(227)106(66-193)186-121(209)87(153)59-84-65-162-68-165-84/h33-44,65,68-79,87-107,114-118,193-198H,19-32,45-64,66-67,150-153H2,1-18H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H,162,165)(H,166,216)(H,167,217)(H,168,212)(H,169,211)(H,170,218)(H,171,210)(H,172,229)(H,173,232)(H,174,215)(H,175,214)(H,176,221)(H,177,213)(H,178,222)(H,179,219)(H,180,224)(H,181,227)(H,182,231)(H,183,230)(H,184,233)(H,185,220)(H,186,209)(H,187,223)(H,188,207)(H,189,208)(H,190,228)(H,191,225)(H,192,226)(H,203,204)(H,205,206)(H,234,235)(H4,158,159,163)(H4,160,161,164)/t75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,114-,115-,116-,117-,118-/m0/s1
InChIKeyBKPARWGQWMAALF-JPUZJAJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

102805-45-8 ([4-Cl-D-Phe6,Leu17]VIP): A Selective Competitive VIP Receptor Antagonist for Basic and Translational Research


Vasoactive intestinal peptide, 4-chloro-Phe(6)-Leu(17)- (CAS 102805-45-8), commonly designated [4-Cl-D-Phe6,Leu17]VIP or [D-p-Cl-Phe6,Leu17]-VIP, is a synthetic 28-amino acid analog of vasoactive intestinal peptide (VIP) . It was rationally designed from structure-activity relationship (SAR) studies of rat growth hormone-releasing factor (rGRF) to function as a competitive antagonist at VIP receptors [1]. It is recognized as a VIP receptor antagonist in the MeSH database [2] and is widely utilized as a pharmacological tool to dissect VIP-mediated signaling in vitro and in vivo.

Why Generic VIP Antagonists Cannot Substitute for [4-Cl-D-Phe6,Leu17]VIP in Experimental Systems


The assumption that all VIP receptor antagonists are functionally interchangeable is contradicted by substantial comparative pharmacological evidence. While several compounds, such as [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 and VIP(10-28), are described as VIP antagonists, their potency and selectivity profiles differ markedly from [4-Cl-D-Phe6,Leu17]VIP [1][2]. Notably, many alternative antagonists, including neurotensin(6-11)-VIP(7-28), retain significant residual agonist activity, which confounds experimental interpretation [3]. Furthermore, the antagonist efficacy of [4-Cl-D-Phe6,Leu17]VIP is not uniform across all tissues; it demonstrates clear antagonism in pancreatic acini, peritoneal macrophages, and renal membranes but fails to block VIP responses in rat jejunal mucosa, underscoring the need for a well-characterized, tissue-validated tool compound rather than a generic substitute [4]. Therefore, selecting this specific, well-documented antagonist is essential for ensuring reproducible and interpretable results in VIP pathway research.

Quantitative Differentiation of [4-Cl-D-Phe6,Leu17]VIP from Alternative VIP Antagonists


Superior Binding Affinity to VIP Receptors Compared to [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 in Immune Cells

In a direct head-to-head comparison using rat peritoneal macrophage membranes, [4-Cl-D-Phe6,Leu17]VIP demonstrated significantly higher affinity for VIP receptors than the widely used GRF analog antagonist [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 [1].

Immunopharmacology Neuropeptide Receptor Binding Macrophage Biology

Consistent Antagonist Potency Across Rat and Mouse Species in Immune Cell Assays

The antagonist potency of [4-Cl-D-Phe6,Leu17]VIP is highly consistent across species. A cross-study comparison shows its IC50 values for inhibiting [125I]VIP binding are nearly identical in rat and mouse peritoneal macrophages, a consistency not always observed with other antagonists like [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 [1].

Comparative Immunology Species-Specific Pharmacology Receptor Antagonism

Validated Competitive Antagonism in Functional Adenylate Cyclase Assays with Defined EC50 Shift

[4-Cl-D-Phe6,Leu17]VIP acts as a classic competitive antagonist. In feline renal cortical plasma membranes, it produced a parallel rightward shift in the VIP dose-response curve for adenylate cyclase (AC) stimulation, increasing the EC50 for VIP by a factor of 7.7 without reducing the maximal response, confirming its competitive mechanism of action [1].

Signal Transduction cAMP Signaling Renal Physiology

Selective Antagonism at VIP Receptors with No Activity at Glucagon, Secretin, or GRF Receptors

A critical differentiator is the high receptor selectivity of [4-Cl-D-Phe6,Leu17]VIP. Unlike some broader-spectrum antagonists, this compound exhibits no functional activity at closely related secretin-family receptors, including those for glucagon, secretin, and growth hormone-releasing factor (GRF) [1][2].

Receptor Selectivity Class B GPCR Peptide Pharmacology

Distinct Efficacy Profile: A Pure Antagonist Lacking Intrinsic Agonist Activity

In contrast to several other compounds developed as VIP antagonists, [4-Cl-D-Phe6,Leu17]VIP demonstrates a pure antagonist profile with no intrinsic agonist activity. In a comparative study on guinea pig pancreatic acini, other reported antagonists like neurotensin(6-11)-VIP(7-28) and several pseudopeptide analogs retained significant agonist activity, while [4-Cl-D-Phe6,Leu17]VIP did not stimulate amylase release on its own [1].

Functional Selectivity Signal Transduction Assay Development

Confirmed In Vivo Efficacy in Multiple Physiological Systems in Rodent Models

[4-Cl-D-Phe6,Leu17]VIP has demonstrated in vivo antagonist activity across multiple physiological systems. In anesthetized rats, intravenous infusion of the antagonist blocked the increase in gastric mucosal blood flow and the decrease in mean arterial pressure induced by exogenous VIP [1]. In a neuroendocrine model, intracerebroventricular infusion of [4-Cl-D-Phe6,Leu17]VIP blocked the inhibitory effect of VIP on pulsatile LH secretion in ovariectomized rats [2]. These findings confirm its utility as an in vivo tool, a feature not established for all putative VIP antagonists.

In Vivo Pharmacology Gastrointestinal Physiology Neuroendocrinology

Optimal Research and Industrial Application Scenarios for [4-Cl-D-Phe6,Leu17]VIP


Dissecting VIP-Specific Signaling in Immune Cell Functional Assays

Based on its superior affinity and validated antagonist activity in rat and mouse peritoneal macrophages (IC50 of 125.8 nM and 110.8 nM, respectively) [1], [4-Cl-D-Phe6,Leu17]VIP is ideally suited for blocking VIP-mediated effects in immunological studies. It can be used to confirm the specific role of VIP in modulating macrophage functions such as phagocytosis, cytokine production, or substrate adherence, where its high selectivity over glucagon, secretin, and GRF receptors ensures data specificity [2].

Elucidating VIP-Mediated Signal Transduction in cAMP Accumulation Assays

The well-characterized competitive antagonism of [4-Cl-D-Phe6,Leu17]VIP makes it a precise tool for studies of VIP receptor signaling. As demonstrated in renal membranes, a 10 µM concentration produces a defined rightward shift in the VIP dose-response curve for adenylate cyclase stimulation (EC50 increased from 17.2 nM to 132.0 nM) [3]. This allows for quantitative pharmacological analysis, including the calculation of pA2 values, to determine the contribution of VIP receptors in various tissues.

Probing the Physiological Role of Endogenous VIP in In Vivo Neuroendocrine and Gastrointestinal Models

This compound is a validated in vivo tool for studying the role of endogenous VIP. As shown in rat models, systemic infusion of [4-Cl-D-Phe6,Leu17]VIP blocks the cardiovascular and gastric effects of exogenous VIP [4], and central infusion reverses VIP's effects on pituitary hormone secretion [5]. This makes it suitable for functional studies aimed at uncovering the physiological or pathophysiological roles of VIP in complex systems, such as neuroendocrine regulation or control of gastric blood flow.

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